molecular formula C17H14N4O5S2 B5165036 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide CAS No. 5566-19-8

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B5165036
CAS No.: 5566-19-8
M. Wt: 418.5 g/mol
InChI Key: QSTNIUWYTMLALR-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C17H14N4O5S2 . This compound is notable for its unique structure, which includes a thiazole ring, a nitro group, and a sulfamoyl group. These structural features contribute to its diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-methylbenzamide to introduce the nitro group, followed by the formation of the thiazole ring through a cyclization reaction with appropriate thioamide precursors . The final step involves the sulfonation of the phenyl ring to attach the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The nitro group can undergo bioreduction, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its combination of a nitro group, thiazole ring, and sulfamoyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5S2/c1-11-14(3-2-4-15(11)21(23)24)16(22)19-12-5-7-13(8-6-12)28(25,26)20-17-18-9-10-27-17/h2-10H,1H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTNIUWYTMLALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386113
Record name 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5566-19-8
Record name 2-methyl-3-nitro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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